molecular formula C9H9ClO2 B13955706 2-Hydroxy-3,6-dimethylbenzoyl chloride CAS No. 35716-43-9

2-Hydroxy-3,6-dimethylbenzoyl chloride

Cat. No.: B13955706
CAS No.: 35716-43-9
M. Wt: 184.62 g/mol
InChI Key: ZAWAYUSSUYHYTD-UHFFFAOYSA-N
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Description

2-Hydroxy-3,6-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoyl chloride, characterized by the presence of two methyl groups and a hydroxyl group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,6-dimethylbenzoyl chloride typically involves the chlorination of 2-Hydroxy-3,6-dimethylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,6-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 2-Hydroxy-3,6-dimethylbenzoic acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazides and hydroxamic acids.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Phosphorus Trichloride (PCl3): Another chlorinating agent.

    Amines, Alcohols, and Thiols: Nucleophiles for substitution reactions.

    Water: For hydrolysis reactions.

Major Products Formed

    Amides, Esters, and Thioesters: From substitution reactions.

    2-Hydroxy-3,6-dimethylbenzoic acid: From hydrolysis.

Scientific Research Applications

2-Hydroxy-3,6-dimethylbenzoyl chloride finds applications in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of polymers and resins.

    Biology: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,6-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The hydroxyl group on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylbenzoyl chloride: Lacks the hydroxyl group, making it less reactive in certain contexts.

    2-Hydroxy-3-methylbenzoyl chloride: Has only one methyl group, affecting its steric and electronic properties.

    3,5-Dimethylbenzoyl chloride: Different substitution pattern on the benzene ring.

Uniqueness

2-Hydroxy-3,6-dimethylbenzoyl chloride is unique due to the presence of both hydroxyl and methyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

35716-43-9

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-hydroxy-3,6-dimethylbenzoyl chloride

InChI

InChI=1S/C9H9ClO2/c1-5-3-4-6(2)8(11)7(5)9(10)12/h3-4,11H,1-2H3

InChI Key

ZAWAYUSSUYHYTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)O)C(=O)Cl

Origin of Product

United States

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